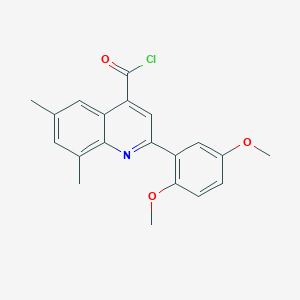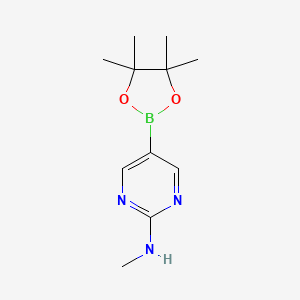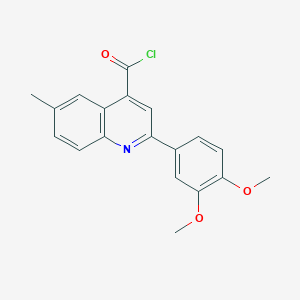
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid
Descripción general
Descripción
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid, commonly referred to as 5-CMTICA, is a carboxylic acid found in a variety of plants, including wheat, rye, and barley. It has a variety of applications in the field of scientific research, including use in enzymatic synthesis, protein folding, and drug discovery.
Aplicaciones Científicas De Investigación
-
Azo Dye Derivatives Incorporating Heterocyclic Scaffolds
- Application: Synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector. These derivatives have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
- Method: The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
- Results: Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
-
Pyrrole Derivatives with Antibacterial Activity
- Application: Compounds of a certain formula and their pharmaceutically acceptable salts have been described. These compounds demonstrate antibacterial activity .
- Method: Processes for their preparation, pharmaceutical compositions containing them, their use as medicaments and their use in the treatment of bacterial infections are also described .
- Results: The compounds of the present invention are regarded as effective against both Gram-positive and certain Gram-negative pathogens .
-
Ribose-Modified Adenosine Analogs as A2A AR Agonists
- Application: The 5′-N-ethylcarboxamide derivative NECA 5 displays increased potency, compared to adenosine, by more than an order of magnitude across all the AR subtypes .
- Method: 5′-N-ethyl was found to be among the most potent alkyl groups for A2A AR affinity .
- Results: Researchers have explored simple and easy synthesis approaches to azo dyes and their derivatives having various potential applications .
Propiedades
IUPAC Name |
2-(4-carboxyindol-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c1-7-11(13(19)20)21-14(15-7)16-6-5-8-9(12(17)18)3-2-4-10(8)16/h2-6H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVSSRATFVSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC3=C(C=CC=C32)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)



![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)





